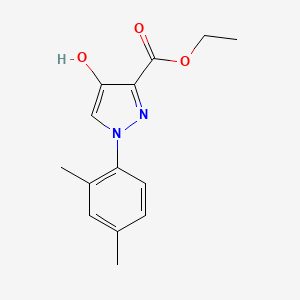

![molecular formula C22H26FN3O2 B5512110 1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)

1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals known for their complex synthesis and diverse range of applications in chemical research, potentially including material science and pharmacology. Research often focuses on understanding their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including condensation, nucleophilic substitution, and cycloaddition reactions. For example, similar pyrazole and thiazole derivatives have been synthesized in high yields, highlighting the importance of selecting appropriate solvents and conditions for crystal growth and structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The structural characterization of these compounds often involves single-crystal X-ray diffraction to determine their precise molecular geometry. This method provides insights into the planarity of the molecule and the orientation of substituents, which are crucial for understanding the compound's reactivity and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions of related compounds can include interactions with nucleophiles, formation of diazolines, and reactions with active methylene compounds to yield pyrazole derivatives. These reactions demonstrate the compounds' reactivity and potential for further functionalization (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Pyrazole derivatives, including those similar to the specified compound, have shown potential as treatment agents for Alzheimer's disease. They exhibit inhibitory properties against acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. For example, certain 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated notable acetylcholinesterase and selective monoamine oxidase-B inhibitory activities, which are crucial in Alzheimer's disease therapy (Kumar et al., 2013).

Antibacterial Properties

Certain pyrazoline derivatives, structurally related to the compound , have been synthesized and shown to possess antibacterial properties. These compounds were tested against various gram-positive and gram-negative bacteria, indicating their potential utility in antibacterial applications (Shah & Desai, 2007).

Antipsychotic Potential

Pyrazole derivatives have been explored for their potential as antipsychotic agents. For instance, some 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, a common target in antipsychotic drug development, suggesting a novel mechanism of action (Wise et al., 1987).

Synthesis and Characterization

Research on pyrazole derivatives also focuses on their synthesis and structural characterization. The process involves various chemical reactions and analyses, including spectroscopic techniques, to understand their properties and potential applications. For instance, the synthesis of similar compounds was carried out, and their structures were characterized by techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric methods (Shimoga et al., 2018).

Antimicrobial Evaluation

Studies have also been conducted to evaluate the antimicrobial efficacy of pyrazole derivatives. Such research is vital in discovering new antimicrobial agents that can be used against resistant strains of bacteria and other pathogens. For instance, a study focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazoline derivatives, showcasing their potential in this field (Altalbawy, 2013).

Eigenschaften

IUPAC Name |

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-N-methyl-1-(oxan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-16-9-10-21(28-16)22-17(13-25(2)15-20-8-3-4-11-27-20)14-26(24-22)19-7-5-6-18(23)12-19/h5-7,9-10,12,14,20H,3-4,8,11,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRVNUQSIQNMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2CN(C)CC3CCCCO3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)